

A Comparative Guide to CRT0063465 and Other Phosphoglycerate Kinase 1 (PGK1) Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **CRT0063465** with other known ligands of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis and a potential therapeutic target in various diseases, including cancer. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Introduction to PGK1 and its Ligands

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step.[1][2] Beyond its metabolic role, PGK1 has been implicated in a variety of cellular processes, including angiogenesis, DNA repair, and autophagy, making it an attractive target for drug discovery.[1] Several small molecules have been identified as ligands of PGK1, exhibiting a range of activities from inhibition to activation. This guide focuses on comparing **CRT0063465**, a known PGK1 ligand, with other notable modulators: NG52, CBR-470-1, and Terazosin.

Quantitative Comparison of PGK1 Ligands

The following tables summarize the available quantitative data for the binding affinity and cellular effects of **CRT0063465** and other selected PGK1 ligands.

Table 1: Binding Affinity Data for PGK1 Ligands



Compound	Ligand Type	Binding Affinity (Kd/Ki)	Assay Method
CRT0063465	Ligand	Kd: 24 μM	Surface Plasmon Resonance
NG52	Inhibitor	Not Reported	
CBR-470-1	Inhibitor	Not Reported	
Terazosin	Biphasic Modulator	Kd: ~2.9 μM (estimated)a	Inference from competitive binding

a) Estimated from the reported relative affinity being ~10 times lower than ADP (Kd = 29 μ M).

Table 2: In Vitro and Cellular Activity of PGK1 Ligands

Compound	Activity Type	IC50/EC50/GI50	Cell Line/Assay
CRT0063465	Cellular Activity	10-100 nM (effective concentration)	HCT116, A2780
NG52	Kinase Inhibition	IC50: 2.5 ± 0.2 μM	ADP-Glo Kinase Assay
Cellular Proliferation	GI50: 7.8 ± 1.1 μM	U87 Glioma Cells	
Cellular Proliferation	GI50: 5.2 ± 0.2 μM	U251 Glioma Cells	
CBR-470-1	Cellular Activity	EC50: 962 nM	ARE-LUC Reporter Assay (IMR32 cells)
Terazosin	Biphasic Activity	Activator (nM range), Inhibitor (μM range)	In vitro enzymatic assay

Selectivity of PGK1 Ligands

A critical aspect of a chemical probe is its selectivity for the intended target. Comprehensive kinase selectivity profiling (e.g., using kinome-wide panels) provides a broad view of a compound's off-target activities.

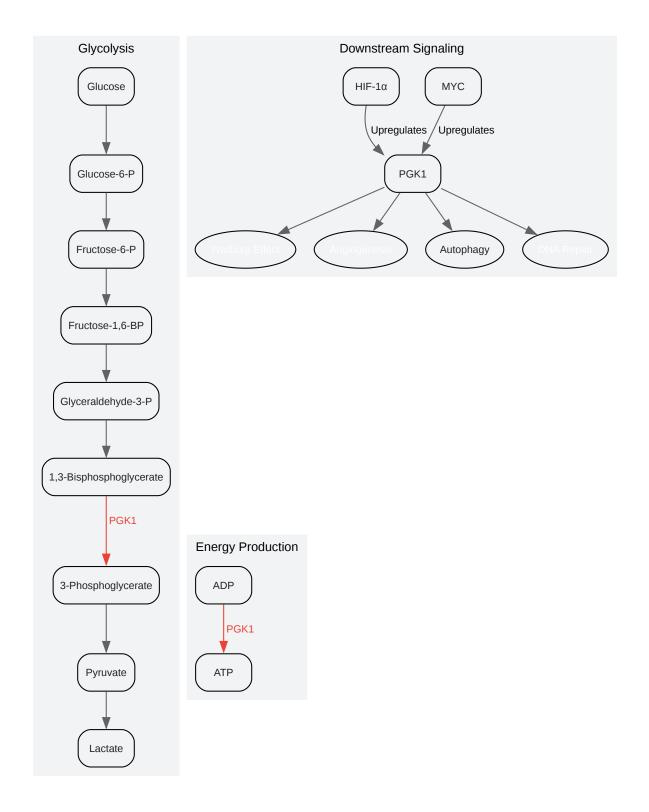


Currently, there is limited publicly available, comprehensive kinase selectivity data for **CRT0063465**, CBR-470-1, and Terazosin. For NG52, it has been reported to be inactive against some yeast kinases, but a broader selectivity profile in human kinases is not readily available. The primary known off-target for Terazosin is the α 1-adrenergic receptor, its clinically intended target.[3] Researchers are advised to perform their own selectivity profiling to fully characterize these compounds for their specific applications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PGK1 in cellular metabolism and signaling, as well as a typical workflow for assessing the activity of PGK1 inhibitors.

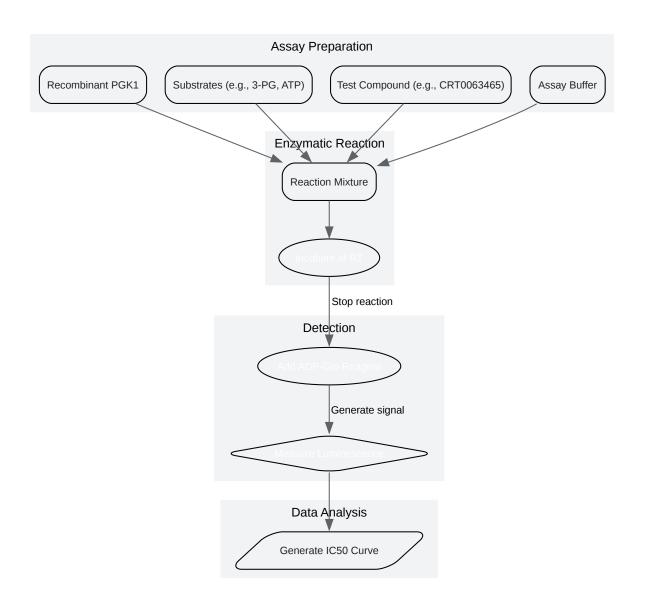




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Figure 1: PGK1's central role in glycolysis and cancer signaling.





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Figure 2: Workflow for PGK1 inhibitor screening using ADP-Glo assay.

Detailed Experimental Protocols



PGK1 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used for assessing PGK1 kinase activity.[4][5][6]

Materials:

- Recombinant human PGK1 protein
- PGK1 substrate: 3-phosphoglycerate (3-PG)
- ATP solution
- Test compounds (e.g., CRT0063465, NG52) dissolved in DMSO
- ADP-Glo[™] Kinase Assay Kit (Promega), which includes ADP-Glo[™] Reagent and Kinase Detection Reagent
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to the final desired concentration in the Assay Buffer. Include a DMSOonly control.
- Reaction Setup:
 - To each well of the assay plate, add the test compound dilution.
 - Add the recombinant PGK1 enzyme to each well.
 - Initiate the reaction by adding a mixture of 3-PG and ATP. The final concentrations of substrates should be optimized but are typically around the Km values.



- Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PGK1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Coupled Spectrophotometric Assay for PGK1 Activity

This assay measures the NADH consumption in a reaction coupled with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[7][8][9]

Materials:

- Recombinant human PGK1 protein
- Recombinant human GAPDH
- 3-Phosphoglycerate (3-PG)
- ATP
- NADH
- Test compounds (e.g., CRT0063465) dissolved in DMSO
- Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6, 5 mM MgSO₄, 1 mM EDTA, 1 mM DTT)



- UV-transparent 96-well plates or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in Assay Buffer. Include a DMSO-only control.
- Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, 3-PG, ATP, NADH, and GAPDH.
- Assay Initiation: Add the test compound or DMSO control to the reaction mixture and briefly pre-incubate.
- Enzyme Addition: Initiate the reaction by adding PGK1 to the mixture.
- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PGK1 activity.
- Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Conclusion

CRT0063465 is a valuable tool compound for studying the roles of PGK1. This guide provides a starting point for comparing its properties with other known PGK1 ligands. While quantitative data on binding and cellular activity are available for several compounds, a significant gap exists in the comprehensive selectivity profiling for most of these ligands. Researchers are strongly encouraged to perform their own selectivity studies to ensure the validity of their findings when using these chemical probes. The provided experimental protocols offer a foundation for in-house characterization of these and other novel PGK1 modulators.

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